molecular formula C8H7BrClNO B2543599 N-(3-bromo-4-chlorophenyl)acetamide CAS No. 22459-83-2

N-(3-bromo-4-chlorophenyl)acetamide

Cat. No.: B2543599
CAS No.: 22459-83-2
M. Wt: 248.5
InChI Key: RJYJDUZRIZRSHN-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-bromo-4-chlorophenyl)acetamide typically begins with 3-bromo-4-chloroaniline.

    Acetylation Reaction: The 3-bromo-4-chloroaniline undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-bromo-4-chlorophenyl)acetamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(3-bromo-4-chlorophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Biological Probes: It is used as a probe in biochemical studies to understand the interaction of small molecules with biological targets.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Agrochemicals: It is explored for its potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)acetamide depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    N-(4-bromo-3-chlorophenyl)acetamide: A positional isomer with similar properties but different reactivity due to the position of the substituents.

    N-(3-bromo-4-fluorophenyl)acetamide: A derivative with a fluorine substituent instead of chlorine, which can alter its chemical and biological properties.

    N-(3-chloro-4-bromophenyl)acetamide: Another positional isomer with reversed positions of bromine and chlorine.

Uniqueness: N-(3-bromo-4-chlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to distinct pharmacological and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYJDUZRIZRSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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